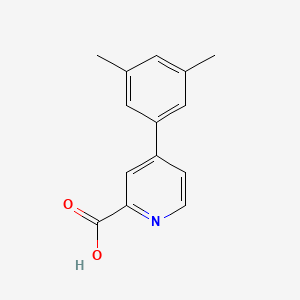

4-(3,5-Dimethylphenyl)picolinic acid

Description

4-(3,5-Dimethylphenyl)picolinic acid is a substituted picolinic acid derivative featuring a picolinate core (pyridine-2-carboxylic acid) with a 3,5-dimethylphenyl group at the 4-position. This structural motif combines the metal-chelating properties of the picolinate scaffold with the steric and electronic effects of the aromatic dimethyl substituents. Such compounds are of interest in medicinal chemistry, materials science, and catalysis due to their ability to form stable complexes with transition metals and modulate biological or photophysical activities .

Properties

IUPAC Name |

4-(3,5-dimethylphenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-9-5-10(2)7-12(6-9)11-3-4-15-13(8-11)14(16)17/h3-8H,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLYLECKUDIYFCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C2=CC(=NC=C2)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,5-dimethylphenyl)picolinic acid typically involves the reaction of 3,5-dimethylphenylboronic acid with picolinic acid under Suzuki-Miyaura coupling conditions. The reaction is catalyzed by a palladium catalyst, such as palladium(II) acetate, in the presence of a base like potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 4-(3,5-Dimethylphenyl)picolinic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

4-(3,5-Dimethylphenyl)picolinic acid has several scientific research applications:

Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.

Industry: Utilized in the synthesis of advanced materials, such as metal-organic frameworks, for catalysis and gas storage.

Mechanism of Action

The mechanism of action of 4-(3,5-dimethylphenyl)picolinic acid involves its interaction with specific molecular targets. For instance, it can act as a chelating agent, binding to metal ions and forming stable complexes. This interaction can disrupt metal-dependent biological processes, leading to antimicrobial or anticancer effects. The compound may also interact with enzymes or receptors, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituent placement, electronic properties, and functional groups. Below is a detailed comparison based on research findings and structural

Positional Isomers and Substituted Picolinic Acids

5-(3,5-Dimethylphenyl)picolinic acid (CAS: 648898-17-3):

- Similarity : 0.92 (structural similarity score) compared to 4-(3,5-dimethylphenyl)picolinic acid .

- Key Difference : The methylphenyl group is at the 5-position of the picolinic acid core, altering steric interactions in metal coordination. This positional change may reduce chelation efficiency compared to the 4-substituted analog.

4-(3,5-Difluorophenyl)picolinic acid (CAS: 1226098-50-5):

- Substituent Effect : Fluorine atoms at the 3,5-positions introduce electron-withdrawing effects, enhancing the acidity of the carboxylic acid group and altering metal-binding kinetics .

- Applications : Fluorinated analogs are prioritized in drug discovery for improved metabolic stability and membrane permeability .

Functional Group Variations

- 5-(4-Cyanophenyl)picolinic acid (CAS: 53234-55-2): Similarity: 1.00 (structural similarity score) due to identical core structure but with a cyano group at the para position of the phenyl ring .

- 4-(Hydroxymethyl)picolinic acid (CAS: Not listed): Key Feature: A hydroxymethyl group replaces the dimethylphenyl moiety. This polar substituent improves water solubility but reduces lipophilicity, limiting its utility in hydrophobic environments .

Photophysical Properties in Materials Science

- PXZ-Mes3B (a phenoxazine derivative with 3,5-dimethylphenylboron): Device Efficiency: Achieves an external quantum efficiency (EQE) of 22.8% in OLEDs, outperforming carbazole-based analogs. The 3,5-dimethylphenyl group contributes to balanced charge transport and reduced aggregation-induced quenching . Contrast: Non-dimethylated analogs like DAC-Mes3B show lower EQE (18.5%), highlighting the critical role of methyl substituents in optoelectronic performance .

Data Tables

Table 1: Structural and Functional Comparison of Picolinic Acid Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.